molecular formula C12H10N6O2S B14750381 Purine, 2-amino-6-(p-nitrobenzylthio)- CAS No. 5069-64-7

Purine, 2-amino-6-(p-nitrobenzylthio)-

Cat. No.: B14750381
CAS No.: 5069-64-7
M. Wt: 302.31 g/mol
InChI Key: BUJCBTLJYNRGFK-UHFFFAOYSA-N
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Description

Purine, 2-amino-6-(p-nitrobenzylthio)- (CAS: 74004-62-9), is a synthetic purine derivative characterized by a p-nitrobenzylthio (-S-CH₂C₆H₄NO₂) substituent at the 6-position of the purine ring. This modification introduces a nitro group on the benzyl moiety, enhancing its electronic and steric properties compared to simpler thioalkylpurines .

Properties

CAS No.

5069-64-7

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-7H-purin-2-amine

InChI

InChI=1S/C12H10N6O2S/c13-12-16-10-9(14-6-15-10)11(17-12)21-5-7-1-3-8(4-2-7)18(19)20/h1-4,6H,5H2,(H3,13,14,15,16,17)

InChI Key

BUJCBTLJYNRGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)- typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with p-nitrobenzylthiol. This reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group at the 2-position can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the p-nitrobenzylthio moiety can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the p-nitrobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Purine, 2-amino-6-(p-nitrobenzylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Structural Differences
2-Amino-6-(p-nitrobenzylthio)purine -S-CH₂C₆H₄NO₂ (p-nitrobenzylthio) C₁₂H₁₀N₆O₂S 302.31 g/mol Nitro group enhances electrophilicity
2-Amino-6-(2-thienyl)purine (s) -C₄H₃S (2-thienyl) C₉H₇N₅S 225.25 g/mol Thiophene ring improves π-stacking
6-Benzylthiopurine -S-CH₂C₆H₅ (benzylthio) C₁₂H₁₀N₄S 242.30 g/mol Lacks nitro group; lower polarity
2-Amino-6-(methylthio)purine -S-CH₃ (methylthio) C₆H₇N₅S 181.22 g/mol Minimal steric bulk; higher solubility

Key Insights :

  • 2-Amino-6-(2-thienyl)purine (s) pairs specifically with pyridin-2-one (y) in unnatural base pairs, leveraging thiophene’s π-stacking for genetic code expansion .
Physical Properties
  • Solubility: The nitro group in the target compound reduces aqueous solubility compared to methylthio derivatives, necessitating DMSO/ethanol co-solvents .
  • Melting Points: 2-Amino-6-(methylthio)purine: 239.5°C .
Research Findings
  • Genetic Code Expansion: 2-Amino-6-(2-thienyl)purine (s) exhibits 90% pairing efficiency with pyridin-2-one (y) in E. coli transcription systems .
  • MGMT Inactivation : Nitrobenzylthiopurines show promise in docking studies for enzyme inhibition but require solubility optimization .
  • Toxicity : Benzylthio derivatives are avoided in vivo due to reproductive toxicity, highlighting the need for safer nitro-substituted analogs .

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